CMV diseases, including CMV retinitis, can be opportunistic infections (OIs) of HIV.
Ganciclovir Sodium is the sodium salt form of ganciclovir, a synthetic, antiviral, purine nucleoside analog with antiviral activity, especially against cytomegalovirus (CMV). Ganciclovir sodium is a prodrug that is phosphorylated and subsequently converted into its triphosphate form, the active metabolite ganciclovir-5-triphosphate (ganciclovir-TP), in the infected cells by cellular kinases. Ganciclovir-TP competes as a substrate with nucleotide triphosphates for viral DNA polymerase. Once it gets incorporated into DNA strand, it prevents further polymerization of DNA, thereby interfering with viral DNA replication.
Ganciclovir Sodium can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An ACYCLOVIR analog that is a potent inhibitor of the Herpesvirus family including cytomegalovirus. Ganciclovir is used to treat complications from AIDS-associated cytomegalovirus infections.
Ganciclovir sodium
CAS No.: 107910-75-8
Cat. No.: VC20753215
Molecular Formula: C9H13N5NaO4
Molecular Weight: 278.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107910-75-8 |
---|---|
Molecular Formula | C9H13N5NaO4 |
Molecular Weight | 278.22 g/mol |
IUPAC Name | sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate |
Standard InChI | InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17); |
Standard InChI Key | CYNKKJBOBVXOGX-UHFFFAOYSA-N |
Isomeric SMILES | C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] |
SMILES | C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] |
Canonical SMILES | C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.[Na] |
Appearance | Solid powder |
Chemical Properties and Structure
Ganciclovir, the active component of ganciclovir sodium, is chemically identified as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine . This compound bears structural similarities to acyclovir but contains an additional hydroxymethyl group that enhances its activity against cytomegalovirus. The parent compound ganciclovir has a molecular formula of C9H13N5O4 and a molecular weight of 255.234 g/mol .
Ganciclovir sodium, the injectable formulation, is prepared as a sterile lyophilized powder for reconstitution and intravenous administration. The sodium salt form improves the compound's water solubility, facilitating its administration through intravenous routes. The structural configuration of ganciclovir enables it to mimic deoxyguanosine, allowing it to interfere with viral DNA synthesis after metabolic activation.
Physical Characteristics
Ganciclovir base is characterized by a melting point of approximately 250°C (482°F) with decomposition occurring at this temperature . The compound exists as a white to off-white crystalline powder with limited aqueous solubility in its base form, necessitating the sodium salt formulation for parenteral administration.
Mechanism of Action
Ganciclovir sodium operates through a selective inhibitory mechanism against viral DNA replication. This selectivity forms the foundation of its therapeutic efficacy and relative safety profile in clinical applications.
Activation Pathway
The compound undergoes a three-step phosphorylation process to yield its active metabolite, ganciclovir triphosphate. This activation cascade involves the following sequential enzymatic conversions:
-
Initial phosphorylation to ganciclovir monophosphate, predominantly catalyzed by a virus-encoded protein kinase (UL97 gene product in CMV-infected cells)
-
Conversion to ganciclovir diphosphate by cellular guanylate kinase
-
Final phosphorylation to the active ganciclovir triphosphate by cellular phosphoglycerate kinase and potentially other nucleotide-metabolizing enzymes
This activation pathway demonstrates remarkable selectivity, as the initial phosphorylation occurs preferentially in virus-infected cells. Research indicates that ganciclovir triphosphate concentrations may be approximately 100-fold greater in CMV-infected cells compared to uninfected cells .
Inhibition of Viral Replication
Once activated, ganciclovir triphosphate exerts its antiviral effect through two primary mechanisms:
-
Competitive inhibition of the viral DNA polymerase, interfering with the incorporation of deoxyadenosine triphosphate (dATP)
-
Direct incorporation into the growing viral DNA chain, resulting in chain termination and formation of defective viral DNA
The triphosphate form persists for extended periods within infected cells, providing sustained antiviral activity. This persistence contributes significantly to the compound's clinical efficacy, allowing for less frequent dosing intervals compared to some other antivirals .
Table 1: Key Molecular Targets of Ganciclovir
Target | Organism | Action |
---|---|---|
DNA polymerase catalytic subunit | Human Herpesvirus-1 | Inhibition |
Viral DNA | Herpesviruses | Incorporation and destabilization |
Thymidine kinase | Human Herpesvirus-1 | Substrate for activation |
Pharmacokinetics
The pharmacokinetic profile of ganciclovir sodium significantly influences its dosing regimens and therapeutic applications in various patient populations.
Absorption and Distribution
When administered intravenously, ganciclovir sodium achieves complete bioavailability. In contrast, oral ganciclovir formulations demonstrate limited bioavailability of approximately 5% . Following intravenous administration, ganciclovir rapidly distributes throughout body tissues and fluids.
In pediatric patients, pharmacokinetic studies have revealed a steady-state volume of distribution of 0.64 ± 0.22 L/kg and peak plasma concentrations (Cmax) of 7.9 ± 3.9 μg/mL following standard dosing .
Metabolism and Elimination
Unlike many other drugs, ganciclovir undergoes minimal hepatic metabolism, with the primary activation occurring through phosphorylation as previously described. The compound is predominantly eliminated unchanged through renal excretion, with an elimination half-life ranging from 2.5 to 5 hours in patients with normal renal function . In pediatric patients, the systemic clearance has been measured at 4.7 ± 2.2 mL/min/kg with a half-life of 2.4 ± 0.7 hours .
Table 2: Pharmacokinetic Parameters of Ganciclovir
Parameter | Value |
---|---|
Bioavailability (oral) | 5% |
Volume of distribution (pediatric) | 0.64 ± 0.22 L/kg |
Maximum concentration (pediatric) | 7.9 ± 3.9 μg/mL |
Elimination half-life | 2.5-5 hours |
Primary elimination route | Renal excretion |
Systemic clearance (pediatric) | 4.7 ± 2.2 mL/min/kg |
Clinical Uses and Indications
Ganciclovir sodium has received regulatory approval for several specific indications based on robust clinical evidence demonstrating efficacy and safety.
Approved Indications
The primary approved therapeutic applications for ganciclovir sodium include:
-
Treatment of cytomegalovirus retinitis in immunocompromised patients, particularly those with AIDS
-
Prevention of cytomegalovirus disease in transplant recipients at elevated risk of infection
-
Management of cytomegalovirus pneumonitis in bone marrow transplant recipients
Off-Label Applications
Beyond its approved indications, ganciclovir sodium has demonstrated therapeutic potential in several off-label applications:
-
Veterinary applications, particularly in treating feline herpesvirus 1 (FHV-1) ocular infections in cats
These emerging applications highlight the broader antiviral spectrum of ganciclovir beyond its primary target of cytomegalovirus.
Dosage Forms and Administration
Ganciclovir sodium is primarily administered as an intravenous formulation due to its limited oral bioavailability and the severity of conditions for which it is indicated.
Available Formulations
The compound is commercially available as:
Administration Guidelines
Intravenous ganciclovir sodium is typically administered by healthcare professionals in controlled clinical settings. The standard administration involves infusion over 1 hour to minimize potential adverse reactions at the injection site .
The dosing regimen typically follows a two-phase approach:
-
Induction phase: Higher doses administered every 12 hours for 14-21 days
-
Maintenance phase: Lower doses administered once daily or on alternative schedules based on clinical response and laboratory parameters
Dosage adjustments are essential for patients with renal impairment, as the drug is primarily eliminated through renal excretion.
System | Adverse Effects | Frequency |
---|---|---|
Hematological | Neutropenia, anemia, thrombocytopenia | Common |
Gastrointestinal | Nausea, diarrhea, vomiting | Common |
Renal | Elevated creatinine, kidney damage | Common |
Reproductive | Aspermatogenesis, potential teratogenicity | Established in animal studies |
Neurological | Headache, confusion, seizures | Less common |
Drug Interactions
Ganciclovir sodium demonstrates several clinically significant drug interactions that warrant careful consideration during therapy planning.
Interactions with Antiretroviral Medications
Particularly important in HIV-positive patients receiving treatment for CMV retinitis:
-
Didanosine: Co-administration with ganciclovir sodium increases didanosine AUC0-12 by approximately 70% and Cmax by 49%, potentially increasing didanosine-related toxicities
-
Zidovudine: Combined therapy may result in decreased ganciclovir AUC0-8 by approximately 17% and increased zidovudine AUC0-4 by 19%
The concurrent use of ganciclovir and zidovudine warrants particular caution due to their overlapping hematological toxicity profiles, potentially resulting in additive neutropenia and anemia .
Interactions Affecting Renal Clearance
-
Probenecid: Co-administration increases ganciclovir AUC0-8 by approximately 53% and reduces renal clearance by 22%, likely through competition for renal tubular secretion
-
Other nephrotoxic medications: Concurrent use may increase the risk of renal impairment
These pharmacokinetic interactions necessitate dosage adjustments and enhanced monitoring when ganciclovir sodium is administered with these medications.
Special Populations Considerations
The use of ganciclovir sodium requires specific considerations for particular patient populations based on physiological variations and potential risk factors.
Geriatric Patients
Limited specific studies have been conducted in adults older than 65 years of age . Given the physiological changes associated with aging, particularly declining renal function, dose adjustments may be necessary based on estimated glomerular filtration rate rather than chronological age.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume